5-bromo-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)furan-2-carboxamide
Overview
Description
5-bromo-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a nitro group, and a thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The physico-chemical properties of thiazole derivatives, such as their solubility in different solvents, could potentially be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thiourea derivative with α-haloketones under basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using concentrated nitric acid and sulfuric acid.
Bromination: The bromine atom is introduced through bromination reactions using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Coupling Reactions: The final coupling of the thiazole derivative with furan-2-carboxylic acid or its derivatives is achieved using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines, thiols; solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Coupling: EDCI, DMAP, solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Major Products
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiazole derivatives.
Coupling: Formation of more complex heterocyclic compounds.
Scientific Research Applications
5-bromo-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)furan-2-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: Used in studies to understand its interaction with biological targets and pathways.
Chemical Biology: Employed as a probe to study enzyme activities and protein interactions.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine
- 5-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide
- 5-bromo-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furan-2-carboxamide
Uniqueness
5-bromo-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)furan-2-carboxamide is unique due to the presence of the nitro group and the specific arrangement of functional groups, which confer distinct biological activities and chemical reactivity compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
5-bromo-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrN3O4S2/c13-10-2-1-8(20-10)11(17)15-12-14-7(5-22-12)9-3-6(4-21-9)16(18)19/h1-5H,(H,14,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTTWGUJYCCPEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrN3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.